molecular formula C11H18O2 B13189392 2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene

2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene

Cat. No.: B13189392
M. Wt: 182.26 g/mol
InChI Key: JQEAMIJXHPRSHE-UHFFFAOYSA-N
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Description

2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene is a specialized spirocyclic compound of high interest in organic chemistry and agrochemical research. This structure belongs to a class of compounds characterized by a central spiro carbon connecting two ring systems, which is a key motif in the development of novel bioactive molecules . Spiro compounds like this one are particularly valued as key intermediates or building blocks in the stereoselective synthesis of complex natural products . Research into analogous 7-oxaspiro[5.6]dodecene structures indicates their relevance in the field of pheromone science . The application of biocatalysis for the synthesis of such pheromones has been shown to efficiently introduce chirality and achieve high enantiomeric purity, which is often critical for their biological activity . For instance, specific stereoisomers of related compounds have demonstrated distinct bioactivities, where one configuration may be highly bioactive while another exhibits inhibitory effects . This makes high-purity this compound a crucial reagent for researchers developing new synthetic methodologies, studying structure-activity relationships, or creating targeted pest control agents. This product is intended for laboratory research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

4-methyl-3,7-dioxaspiro[5.6]dodec-9-ene

InChI

InChI=1S/C11H18O2/c1-10-9-11(6-8-12-10)5-3-2-4-7-13-11/h2,4,10H,3,5-9H2,1H3

InChI Key

JQEAMIJXHPRSHE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCC=CCO2)CCO1

Origin of Product

United States

Advanced Synthetic Strategies for 2 Methyl 3,7 Dioxaspiro 5.6 Dodec 9 Ene and Analogous Spiroketals

Methodologies for Spiroketal Ring System Construction

The creation of the spiroketal core, a defining feature of 2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene, relies on a variety of synthetic tactics. These range from well-established classical methods to more intricate and contemporary cascade reactions, each offering unique advantages in terms of efficiency and stereocontrol.

Classical and Contemporary Spiroketalization Approaches

The direct formation of the spiroketal linkage from a dihydroxy ketone precursor remains a cornerstone of spiroketal synthesis. Over the years, this fundamental approach has been refined to allow for greater control over the stereochemical outcome of the reaction.

Acid-catalyzed spiroketalization is a powerful and widely employed method for the synthesis of spiroketals. The reaction typically proceeds through the protonation of a ketone, followed by intramolecular nucleophilic attack by two hydroxyl groups. The mechanism can be influenced by the choice of acid catalyst, with both Brønsted and Lewis acids being utilized. nih.gov

Mechanistic studies, including computational and kinetic analyses, have shed light on the intricacies of this process. For instance, chiral phosphoric acid-catalyzed spiroketalization reactions have been shown to proceed through a highly organized, asynchronous concerted mechanism rather than a stepwise process involving a long-lived oxocarbenium intermediate. acs.orgnih.gov This understanding allows for the rational design of catalysts to achieve high levels of enantioselectivity. acs.org Hammett analysis has indicated a significant accumulation of positive charge in the transition state, further supporting a mechanism with substantial carbocationic character. nih.gov

Stereocontrol in acid-catalyzed spiroketalization is often governed by thermodynamic factors, with the most stable spiroketal diastereomer being the major product. This stability is influenced by anomeric and stereoelectronic effects. However, kinetic control can also be achieved, particularly through the use of chiral catalysts that can differentiate between the enantiotopic faces of the reacting functional groups. researchgate.net

Table 1: Comparison of Catalysts in Asymmetric Spiroketalization

Catalyst Type Mechanistic Feature Typical Outcome
Chiral Phosphoric Acids Asynchronous concerted mechanism High enantioselectivity
Imidodiphosphoric Acids Facial segregation of oxocarbenium ion Enantioenriched spiroketals

The generation of suitable precursors is a critical aspect of spiroketal synthesis. One elegant strategy involves the isomerization of epoxides to generate intermediates primed for spiroketalization. Base-promoted epoxide isomerization, for instance, can convert epoxides into allylic alcohols. wikipedia.org This transformation proceeds via a β-elimination mechanism and can be highly stereoselective. wikipedia.org

More sophisticated approaches utilize Lewis acids to mediate the isomerization of epoxides. For example, a combination of a Lewis acid and a proton source can facilitate the regio- and stereoselective isomerization of epoxides to allylic alcohols. rsc.org These allylic alcohols can then be further functionalized to create the dihydroxy ketone precursors required for spiroketalization.

Furthermore, epoxide-opening cascades represent a powerful biomimetic strategy for the synthesis of complex polycyclic ethers, including spiroketals. nih.gov In these reactions, the opening of one epoxide by a nucleophile generates a new nucleophile that can then open a second epoxide, leading to a cascade of ring-forming reactions. nih.gov The stereochemical outcome of these cascades can be controlled by the stereochemistry of the starting polyepoxide precursor. A notable example is the Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides, which proceeds with retention of configuration at the anomeric carbon. acs.orgnih.gov This method provides access to spiroketal diastereomers that are not favored under thermodynamic control. acs.orgnih.gov

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions offer a highly efficient means of constructing complex molecular architectures like spiroketals from simpler starting materials in a single operation. These processes minimize the need for purification of intermediates, thereby saving time and resources.

A novel and efficient approach to spiroketal synthesis involves the oxidative rearrangement of cyclic enol ethers. rsc.orgnih.govrsc.orgcapes.gov.br This method allows for the rapid construction of the spiroketal core and can be highly stereoselective. rsc.org The reaction is typically carried out using a peroxy acid, such as m-chloroperbenzoic acid (mCPBA), and proceeds through a proposed cascade mechanism. rsc.org

The process is believed to involve the epoxidation of the enol ether, followed by a rearrangement that leads to the formation of an α-alkoxyester. rsc.org When the substrate contains a suitably positioned cyclic ether, this rearrangement can be intercepted to form the spiroketal structure. rsc.org This methodology has been successfully applied to the synthesis of complex, polycyclic spiroketals as single diastereomers. rsc.org

Table 2: Examples of Oxidative Rearrangement for Spiroketal Synthesis

Starting Material Reagents Product Yield Reference
Methyl enol ether 22 mCPBA, Na2HPO4 Spiroketal 23 52% rsc.org
Tricyclic methyl enol ether 26 mCPBA, Na2HPO4 Spiroketal 27 53% rsc.org

Note: The specific structures for compounds 22, 23, 26, 27, 28, and 29 can be found in the cited reference.

The epoxidation of enol ethers can also trigger rearrangements that lead to a complete remodeling of the molecular structure, effectively turning the spiroketal "inside out". nih.gov These complex transformations highlight the utility of enol ether chemistry in the construction of diverse and highly substituted spiroketal systems. nih.gov

Nature provides a rich blueprint for the synthesis of complex molecules, and biomimetic strategies seek to emulate these efficient and selective processes in the laboratory. The biosynthesis of many natural spiroketals is thought to proceed through the cyclization of a polyketide precursor. rsc.org

In the laboratory, biomimetic approaches often involve the acid-catalyzed cyclization of a precursor containing multiple hydroxyl groups and a ketone or its equivalent. These cyclizations can proceed in a cascade fashion, rapidly generating molecular complexity. acs.org For example, the total synthesis of the natural products paeciloketal B and 1-epi-paeciloketal B was achieved using a biomimetic spiroketalization as a key step. acs.org

The principles of biomimetic synthesis can also be seen in enzyme-catalyzed reactions. For instance, isolated thioesterase domains from non-ribosomal peptide and polyketide synthetases have been used to catalyze the cyclization of linear precursors. nih.gov While not directly applied to this compound, this approach demonstrates the potential of harnessing biological catalysts for the construction of complex cyclic structures.

Iterative methods for polyketide synthesis, which mimic the chain elongation process in natural polyketide biosynthesis, also provide a powerful tool for creating the precursors for biomimetic spiroketalization. rsc.org

Radical-Mediated Annulation to Dioxaspiro Scaffolds

Radical-mediated reactions offer powerful methods for the construction of complex cyclic and spirocyclic systems. Annulation strategies involving radical intermediates provide a robust pathway to dioxaspiro scaffolds. These reactions often proceed through a cascade or domino sequence, enabling the rapid assembly of the target framework from simpler acyclic precursors. nih.govnih.gov

One general approach involves the generation of an oxygen-centered radical which can then participate in an alkene addition. This is followed by an oxidative radical-polar crossover and a final nucleophilic cyclization to form the heterocyclic ring. nih.gov This strategy has been successfully applied to the synthesis of various saturated heterocycles, including spirocyclic tetrahydrofurans. nih.gov For the synthesis of a dioxaspiro[5.6]dodec-9-ene framework, a suitably designed precursor with a tethered nucleophile and an alkene could undergo a similar radical-mediated annulation. The reaction would be initiated by the formation of a radical, which then adds to the double bond. The subsequent steps would lead to the formation of the two rings around a central spiro atom.

Recent developments have showcased unprecedented approaches, such as the radical-mediated sulfonylation/dearomative ipso-annulation of N-(methyl-2-phenylacetate)propiolamides, to access uniquely substituted spiro compounds. nih.gov While not directly yielding a dioxaspiroketal, this methodology highlights the potential of radical-promoted domino reactions in constructing spirocyclic systems. The key is the generation of a radical that initiates a cascade of events, including an intramolecular cyclization (annulation) to form the spiro core. Adapting such strategies to oxygen-containing systems is a promising avenue for the synthesis of dioxaspiro scaffolds.

Radical Annulation Strategy Key Intermediates Application Reference
Redox-Neutral AnnulationOxygen-centered radical, Alkene adductSynthesis of saturated heterocycles, including spirocyclic tetrahydrofurans nih.gov
Domino Thio-Functionalization/Dearomative Ipso-AnnulationArylsulfonyl radicalAccess to Methylidene-Azaspiro[4.5]decatrienones nih.gov

Organometallic Reagent Applications in Dioxaspiro Construction

Organometallic reagents are indispensable tools in organic synthesis due to their high reactivity and versatility. researchgate.net Their application in the construction of dioxaspiro compounds often involves their role as powerful nucleophiles for carbon-carbon bond formation, which is a critical step in building the carbon skeleton of the target molecule. msu.eduresearchgate.net The properties and reactivity of organometallic compounds are highly dependent on the nature of the metal, with more polar metal-carbon bonds leading to greater reactivity. researchgate.net

The synthesis of spiroketals can be achieved through the reaction of organometallic reagents with suitable electrophilic partners. For instance, the addition of an organolithium or Grignard reagent to a lactone can generate a hemiketal intermediate, which can then undergo cyclization to form the spiroketal. The choice of the organometallic reagent and the reaction conditions are crucial for controlling the stereochemical outcome of the reaction.

Lithium amides, such as lithium diisopropylamide (LDA), are strong, non-nucleophilic bases widely used in organic synthesis to generate enolates and other carbanions. sci-hub.boxnih.gov In the context of spiroketal synthesis, lithium amides can promote transformations that lead to the formation of the spirocyclic core. For example, they can be used to induce rearrangements of existing spirocyclic systems to create new, more complex structures. sci-hub.boxnih.gov

An unprecedented LDA-mediated rearrangement of spirocyclic oxindoles has been described, where ring strain is a likely driving force. sci-hub.box This reaction proceeds through a phenanthridinone lithium enolate intermediate, which can then be functionalized. sci-hub.boxnih.gov While this example does not directly produce a dioxaspiroketal, it demonstrates the potential of lithium amides to facilitate complex skeletal rearrangements leading to spiro compounds. Furthermore, chiral lithium amides have been employed in domino reactions, initiating asymmetric conjugate additions that lead to the formation of chiral cyclohexane (B81311) derivatives, a key component of many spiro systems. researchgate.net This highlights the potential for developing stereoselective spiroketal syntheses promoted by chiral lithium amides.

Lithium Amide Transformation Intermediate Application Reference
Lithium diisopropylamide (LDA)RearrangementPhenanthridinone lithium enolateSynthesis of functionalized dearomatized phenanthridinones sci-hub.boxnih.gov
Chiral Lithium (α-methylbenzyl)benzylamideDomino Michael-DieckmanEnolateAsymmetric synthesis of cyclohexane derivatives researchgate.net

Lithiated heterocycles are valuable nucleophilic intermediates in organic synthesis. researchgate.net Their reaction with electrophiles provides a direct method for the functionalization of heterocyclic rings. In the context of spiroketal synthesis, a lithiated heterocycle can act as a key building block, attacking an electrophilic center to initiate the formation of the spirocyclic structure.

For example, the reaction between configurably stable α-lithiated oxiranes and 3-substituted cyclobutanones leads to the formation of enantiomerically enriched cyclobutanols. rsc.org These adducts can then undergo a base-mediated Payne rearrangement to yield oxaspirohexanes, which are precursors to 2,4-disubstituted cyclopentanones. rsc.org This strategy showcases the utility of lithiated three-membered heterocycles as chiral nucleophiles in the enantioselective synthesis of spiro compounds. The principle can be extended to the synthesis of larger ring systems, such as the dioxaspiro[5.6]dodec-9-ene framework, by employing appropriately substituted lithiated heterocycles and cyclic ketones or lactones as reaction partners. The stability and reactivity of the lithiated species are critical factors that need to be carefully considered in the design of such synthetic routes. researchgate.net

Chemo- and Regioselective Routes to Dioxaspiro[5.6]dodec-9-ene Frameworks

The synthesis of complex molecules like this compound requires precise control over the reaction selectivity. Chemoselectivity, the preferential reaction of one functional group over another, and regioselectivity, the preferential formation of one constitutional isomer over another, are critical for achieving high yields of the desired product.

For the dioxaspiro[5.6]dodec-9-ene framework, a key challenge is the selective formation of the two different-sized rings (a six-membered and a seven-membered ring) around the spirocenter. This can be achieved by carefully designing the precursor molecule and choosing the appropriate reaction conditions. For example, intramolecular cyclization reactions are often employed, where the precursor contains both the nucleophilic and electrophilic moieties required for ring formation. The inherent conformational biases and the relative stability of the transition states leading to the different ring sizes can be exploited to achieve high regioselectivity. The design of substrates that favor the formation of the desired angular regioisomer over a linear one is a key strategy. mdpi.com

Acylketenes are highly reactive intermediates that can be generated in situ and trapped with various nucleophiles. nih.govrsc.org This reactivity makes them valuable building blocks in the synthesis of heterocyclic compounds. In the context of dioxaspiroketal synthesis, an acylketene can react with a diol in a [4+2] cycloaddition-type reaction to form the dioxinone ring of the spiroketal.

The generation of acylketenes can be achieved through the thermal or photochemical extrusion of nitrogen from diazo-1,3-dicarbonyl compounds or from commercially available precursors like 2,2,6-trimethyl-4H-1,3-dioxin-4-one. rsc.org Continuous flow chemistry has emerged as a powerful technique for the safe and efficient generation and in situ reaction of reactive intermediates like acylketenes. nih.govrsc.org For the synthesis of a dioxaspiro[5.6]dodec-9-ene, a strategy could involve the reaction of an acylketene with a precursor containing a seven-membered ring and two hydroxyl groups. The intramolecular trapping of the acylketene by the diol would lead to the formation of the spiroketal core. The regioselectivity of this cyclization would be crucial for the successful synthesis of the target molecule.

Acylketene Precursor Generation Method Reactant Product Type Reference
Diazo-1,3-dicarbonylsThermal Nitrogen ExtrusionAminesIntercepted acylketene scaffolds nih.gov
2,2,6-trimethyl-4H-1,3-dioxin-4-oneThermolysisVarious nucleophilesDioxinone products rsc.org

Asymmetric Synthesis and Stereocontrol in this compound Assembly

The biological activity of spiroketals is often highly dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods that allow for the selective formation of a single enantiomer of this compound is of paramount importance. Stereocontrol in spiroketal synthesis can be challenging due to the presence of the stereogenic spirocenter and other chiral centers in the molecule.

Target-oriented synthesis of spiroketals has traditionally relied on thermodynamically controlled spiroketalization reactions. mskcc.org However, the stereochemical outcome in these reactions is influenced by multiple competing factors, making it difficult to control. mskcc.org To overcome this limitation, kinetically controlled spiroketal-forming reactions are being developed. mskcc.orgnih.gov These methods provide stereocontrolled access to either of the two anomeric stereoisomers, independent of their inherent thermodynamic preferences. mskcc.orgnih.gov

One successful approach involves the use of chiral catalysts or auxiliaries to guide the stereochemical course of the reaction. For instance, organocatalytic asymmetric synthesis has been employed to create enantioenriched oxazolidines, which can be precursors to more complex chiral structures. uva.es Similarly, the use of chiral lithium amides in domino reactions has been shown to produce chiral cyclohexane derivatives with high diastereoselectivity. researchgate.net These strategies can be adapted to the synthesis of this compound by incorporating the necessary functionality into the starting materials and employing the appropriate chiral catalyst or reagent. The goal is to control the formation of all stereocenters, including the spirocyclic core, to yield a single, biologically active enantiomer.

Enantioselective Methodologies for Spiroketal Derivatives

The enantioselective synthesis of spiroketals is crucial for accessing biologically active compounds in their pure enantiomeric forms. A variety of catalytic asymmetric methods have been developed to achieve high levels of enantioselectivity in the formation of the spiroketal core.

One powerful approach involves the use of bifunctional aminothiourea catalysts in an intramolecular hemiacetalization/oxy-Michael addition cascade. nih.gov This method facilitates the creation of contiguous oxacycles with high enantioselectivity, driven by the catalyst's ability to engage in multipoint recognition through hydrogen bonding. nih.gov This strategy has been successfully applied to the synthesis of spiroketal frameworks bearing alkyl groups at the 2-position, which are common motifs in insect pheromones. nih.gov For instance, the synthesis of (2S,5S)-chalcogran was achieved using this methodology. nih.gov

Another effective strategy employs co-catalysis, for example, using a combination of iridium and a Brønsted acid for a formal [4+2] cycloaddition. ecust.edu.cnrsc.org This dual catalytic system has been shown to produce a wide array of N-unsubstituted spiro-N,O-ketals with excellent efficiency and enantioselectivities, often exceeding 95% ee. ecust.edu.cnrsc.org The versatility of this method allows for easy scale-up and further derivatization of the spiroketal products. ecust.edu.cn

Organocatalytic cycloadditions have also emerged as a valuable tool for the enantioselective synthesis of medium-sized rings, which are structurally relevant to the dodec-9-ene moiety of the target compound. au.dk These approaches, which can involve enamine/iminium-ion activation or catalysis by Lewis and Brønsted acids, provide complementary strategies to metal-catalyzed reactions for constructing stereodefined medium-sized ring architectures. au.dk

Catalyst/MethodSpiroketal TypeAchieved Enantioselectivity (ee)Reference
Bifunctional aminothiourea2-alkyl spiroketalsHigh nih.gov
Iridium/Brønsted acid co-catalysisSpiro-N,O-ketals>95% ecust.edu.cnrsc.org
Organocatalytic cycloadditionMedium-sized ring spiroketalsVariable au.dk

Diastereoselective Control in Multi-Step Syntheses

In the multi-step synthesis of complex spiroketals, controlling diastereoselectivity is as critical as controlling enantioselectivity. The relative stereochemistry of multiple chiral centers can be established through various strategic approaches.

Acid-mediated spiroketalization is a common final step in many total syntheses, where the diastereoselectivity is often thermodynamically controlled. rsc.org In the asymmetric total synthesis of pleurospiroketals A and B, a highly diastereoselective dihydroxylation and a subsequent acid-mediated spiroketalization were key steps. rsc.org The inherent stability of the anomeric effect often favors the formation of the thermodynamically most stable diastereomer.

Furthermore, the influence of existing stereocenters on the formation of new ones is a cornerstone of diastereoselective synthesis. For instance, the use of an iron(0) tricarbonyl diene complex has been shown to exert powerful diastereoselective control during spiroketalization. acs.orgswarthmore.edu This element of planar chirality can effectively influence the formation of an adjacent spiroketal stereocenter, leading to good to excellent diastereoselectivity. acs.orgswarthmore.edu The interplay between planar and central chirality can be exploited to achieve either matched or mismatched combinations, providing a tunable handle on the stereochemical outcome. acs.org

Cascade reactions can also be designed to achieve high diastereoselectivity. A remarkable acid-mediated methodology for the regiodivergent construction of a biologically interesting tricyclic benzannulated spiroketal skeleton with diastereomeric specificity was uncovered using a variety of readily available phenol (B47542) substrates. rsc.org This approach involves an intriguing hemi-ketalization/dehydration/Michael addition/ketalization cascade process. rsc.org

MethodKey FeatureDiastereoselectivityReference
Acid-mediated spiroketalizationThermodynamic controlHigh rsc.org
Iron(0) tricarbonyl diene complexPlanar chirality influenceGood to excellent acs.orgswarthmore.edu
Cascade reactionHemiketalization/Michael additionHigh rsc.org

Strategies for Controlling Absolute Configuration at Spirocenters

The absolute configuration of the spirocenter is a defining feature of a chiral spiroketal. Several strategies have been developed to ensure absolute stereocontrol.

The use of chiral auxiliaries is a classic and effective method. For example, in the asymmetric total synthesis of pleurospiroketals, a highly syn-selective Evans aldol (B89426) reaction was employed early in the synthesis to establish a key stereocenter, which then directed the stereochemistry of subsequent transformations. rsc.org

Catalytic asymmetric methods, as discussed in the context of enantioselective synthesis, are also primary strategies for setting the absolute configuration of the spirocenter. The chiral environment created by the catalyst, be it a small organic molecule or a metal complex with a chiral ligand, directly influences the facial selectivity of the cyclization reaction, thereby determining the absolute configuration of the resulting spiroketal. nih.govecust.edu.cn

For spiroketals that are configurationally stable, chromatographic separation of diastereomers derived from a chiral resolving agent can be a viable method to obtain enantiopure compounds. The separated diastereomers can then have their absolute configurations determined by methods such as X-ray crystallography or electronic circular dichroism (ECD). acs.org The configurational stability of such spirocenters, even in polar solvents, is a critical factor for the success of this approach. acs.org

StrategyDescriptionKey AdvantageReference
Chiral AuxiliariesUse of a covalently attached chiral group to direct stereoselective reactions.Well-established and reliable. rsc.org
Catalytic Asymmetric SynthesisUse of a chiral catalyst to create a chiral environment for the reaction.High efficiency and atom economy. nih.govecust.edu.cn
Diastereomeric ResolutionSeparation of diastereomers formed by reaction with a chiral resolving agent.Applicable to configurationally stable spiroketals. acs.org

Mechanistic Investigations and Reaction Pathways of 2 Methyl 3,7 Dioxaspiro 5.6 Dodec 9 Ene Transformations

Detailed Mechanistic Studies of Spiroketalization Processes

The formation of spiroketals, including 2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene, typically proceeds through the acid-catalyzed cyclization of a suitable acyclic precursor, in this case, a keto-diol. The general mechanism involves two key nucleophilic attacks of hydroxyl groups onto a ketone or a ketone-derived electrophile.

The most common pathway is the acid-catalyzed spiroketalization. acs.orgnih.gov This process is initiated by the protonation of the keto group of the precursor molecule, which enhances its electrophilicity. The first hydroxyl group then attacks the protonated carbonyl carbon, forming a hemiketal intermediate. Subsequent protonation of another hydroxyl group leads to the elimination of a water molecule and the formation of an oxocarbenium ion. researchgate.net The second hydroxyl group then acts as an intramolecular nucleophile, attacking the oxocarbenium ion to form the second ring and complete the spiroketal structure. The final step is the deprotonation of the resulting oxonium ion to yield the neutral spiroketal.

An alternative, though less common, pathway could involve a base-catalyzed mechanism, particularly if the precursor molecule has structural features that favor such a reaction. However, acid catalysis is generally more prevalent for spiroketal formation.

Computational studies on similar spiroketalization reactions have suggested that the cyclization can proceed through a concerted or stepwise mechanism. acs.orgnih.gov In a concerted mechanism, the C-O bond formation and the departure of the leaving group (water) occur in a single transition state. In a stepwise mechanism, a distinct oxocarbenium ion intermediate is formed. The specific pathway for this compound would likely depend on the reaction conditions and the exact structure of the acyclic precursor.

Illustrative Mechanistic Steps for the Formation of this compound:

Protonation of the carbonyl group: The ketone on the acyclic precursor is protonated by an acid catalyst.

First nucleophilic attack: A terminal hydroxyl group attacks the protonated carbonyl, forming a hemiketal.

Formation of an oxocarbenium ion: A second hydroxyl group is protonated and eliminated as water, generating an oxocarbenium ion.

Second nucleophilic attack (spirocyclization): The remaining hydroxyl group attacks the oxocarbenium ion, forming the spirocyclic ring system.

Deprotonation: The resulting oxonium ion is deprotonated to give the final spiroketal product.

Reaction Kinetics and Thermodynamic Considerations in Formation and Rearrangements

The formation of this compound is subject to the principles of kinetic and thermodynamic control, which can influence the distribution of stereoisomers in the final product mixture. wikipedia.orgjackwestin.com

Under kinetic control , the major product is the one that is formed the fastest, meaning it has the lowest activation energy barrier for its formation. jackwestin.comlibretexts.org These conditions are typically achieved at lower reaction temperatures and shorter reaction times. uc.edu The kinetic product may not necessarily be the most stable isomer.

Under thermodynamic control , the reaction is allowed to reach equilibrium, and the major product is the most stable stereoisomer. wikipedia.orgjackwestin.com This is favored by higher reaction temperatures and longer reaction times, which allow for the reversible formation and interconversion of the different isomers. uc.edu

The relative stability of spiroketal isomers is influenced by several factors, with the anomeric effect being one of the most significant. chemtube3d.com The anomeric effect is a stereoelectronic effect that describes the tendency of an electronegative substituent at the anomeric carbon of a cyclic ether to favor an axial orientation over a sterically less hindered equatorial orientation. In spiroketals, this effect can lead to a preference for isomers where the C-O bonds of the spirocenter are axial to the adjacent rings, as this allows for stabilizing n-σ* interactions. chemtube3d.com

For this compound, the presence of the methyl group and the double bond will also influence the conformational preferences and, consequently, the thermodynamic stability of the possible stereoisomers. The most stable isomer will be the one that minimizes steric strain and maximizes stabilizing stereoelectronic interactions like the anomeric effect.

Table 1: Factors Influencing Product Distribution in the Synthesis of this compound

Control TypeReaction ConditionsMajor Product Characteristic
Kinetic Control Low Temperature, Short Reaction TimeFastest formed isomer (lowest activation energy)
Thermodynamic Control High Temperature, Long Reaction TimeMost stable isomer (lowest Gibbs free energy)

Stereochemical Consequences of Mechanistic Pathways

The spiroketalization process that forms this compound can generate multiple stereoisomers due to the creation of a new stereocenter at the spirocyclic carbon, in addition to the existing stereochemistry of the methyl group. The stereochemical outcome is a direct consequence of the reaction mechanism and the conditions under which the reaction is performed.

The stereochemistry of the final product is often determined during the second cyclization step, where the hydroxyl group attacks the oxocarbenium ion. The facial selectivity of this attack can be influenced by the conformation of the intermediate and the presence of directing groups. Chiral catalysts, such as chiral phosphoric acids, have been shown to induce high levels of enantioselectivity in spiroketalization reactions by creating a chiral environment around the transition state. acs.orgnih.gov

Table 2: Key Stereochemical Considerations for this compound

Stereochemical FactorInfluence on Product Structure
Anomeric Effect Favors axial orientation of C-O bonds at the spirocenter, leading to specific chair-like conformations of the six-membered ring. chemtube3d.com
Methyl Group at C-2 Prefers an equatorial position to minimize steric strain.
Double Bond at C-9 Imposes conformational rigidity on the seven-membered ring, influencing the overall spiroketal conformation.
Kinetic vs. Thermodynamic Control Determines whether the product distribution is governed by the rate of formation or the relative stability of the stereoisomers. wikipedia.orgjackwestin.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 3,7 Dioxaspiro 5.6 Dodec 9 Ene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of 2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, would provide a detailed picture of the atomic connectivity and stereochemistry.

In the ¹H NMR spectrum, the protons of the methyl group would likely appear as a doublet, coupling with the adjacent methine proton. The protons on the double bond within the seven-membered ring would exhibit characteristic chemical shifts in the olefinic region. The protons on the carbon atoms adjacent to the oxygen atoms of the spiroketal would be deshielded and appear at a lower field.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The spiroketal carbon atom, being bonded to two oxygen atoms, would have a characteristic chemical shift in the range of 90-110 ppm. The olefinic carbons would resonate in the typical downfield region for sp² hybridized carbons.

Due to the scarcity of direct experimental data for this compound, the following tables provide representative ¹H and ¹³C NMR data for a structurally similar compound, [2R,5S,6S*]-2-Methyl-1,7-dioxaspiro[5.5]undec-3-en-5-ol. This data illustrates the typical chemical shifts and coupling constants observed in this class of molecules.

¹H NMR Data for a Representative Dioxaspiroalkene Analog

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Me1.28d7.0
9-CH₂1.47-2.04m
10-CH₂1.47-2.04m
11-CH₂1.47-2.04m
OH1.47-2.04m
5-H3.51dd5.0, 1.8
8ax-H3.67ddd11.2, 11.2, 3.2
8eq-H3.73-3.77m
2-H4.24ddq7.0, 3.4, 1.5
3-H5.84dd10.2, 3.4
4-H5.91ddd10.2, 5.0, 1.5

¹³C NMR Data for a Representative Dioxaspiroalkene Analog

CarbonChemical Shift (δ, ppm)
C-9, C-10, C-1118.3, 25.0, 30.8
Me20.5
C-862.9
C-264.6
C-566.6
C-6 (spiro)97.1
C-3, C-4124.2, 133.8

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry is crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. For a molecular formula of C₁₁H₁₈O₂, the expected exact mass would be calculated and compared to the experimental value, typically with a mass accuracy in the parts-per-million (ppm) range.

Electron ionization (EI) or softer ionization techniques such as chemical ionization (CI) or electrospray ionization (ESI) can be employed. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation of spiroketals often involves cleavage of the rings, with the specific pathways depending on the substitution pattern. For this compound, fragmentation could be initiated by cleavage of the C-O bonds of the spiroketal or by retro-Diels-Alder reactions involving the double bond in the seven-membered ring.

The following table shows representative mass spectrometry data for related dioxaspiro compounds, illustrating the types of ions and fragments that might be observed.

Representative Mass Spectrometry Data for Dioxaspiro Analogs

CompoundIonization Modem/z (Observed)Interpretation
[2R,5S,6S*]-2-Methyl-1,7-dioxaspiro[5.5]undec-3-en-5-olCI185[M+H]⁺
167[M+H-H₂O]⁺
2-Methyl-1,7-dioxaspiro[5.6]dodecaneNot specified184.14633 (Exact Mass)M

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-O bonds of the spiroketal and the C=C double bond.

The C-O stretching vibrations of the spiroketal would typically appear in the fingerprint region, around 1200-1000 cm⁻¹. The presence of two different ring systems attached to the spirocenter may lead to multiple C-O stretching bands. The C=C stretching vibration of the double bond in the seven-membered ring would be expected to absorb in the 1680-1640 cm⁻¹ region. The C-H stretching vibrations for the sp³ and sp² hybridized carbons would be observed around 3000-2850 cm⁻¹ and 3100-3000 cm⁻¹, respectively.

The table below presents typical IR absorption frequencies for the functional groups found in a representative dioxaspiroalkene.

Characteristic IR Absorption Frequencies for a Dioxaspiroalkene Analog

Functional GroupWavenumber (cm⁻¹)Intensity
C=C Stretch1650Weak
C-O Stretch1019, 890Strong, Medium
C-H (sp³) Stretch2950-2850Medium-Strong
C-H (sp²) Stretch3050-3010Medium

X-ray Diffraction Crystallography for Solid-State Structure and Absolute Stereochemistry

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 2-Methyl-3

Computational Chemistry and Theoretical Studies on 2 Methyl 3,7 Dioxaspiro 5.6 Dodec 9 Ene

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

There are no published studies that have employed Density Functional Theory (DFT) to investigate the electronic structure and energetics of 2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene. Such calculations would typically provide valuable insights into the molecule's stability, reactivity, and electronic properties. Key parameters that could be determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential surface, and Mulliken charge distributions. This information is fundamental to understanding the molecule's behavior in chemical reactions.

Molecular Dynamics Simulations for Conformational Space Exploration

The conformational landscape of this compound has not been explored using molecular dynamics (MD) simulations in any available research. MD simulations are a powerful tool for understanding the dynamic behavior of molecules, including the flexibility of their ring systems and the preferred spatial arrangements of substituents. For a spiroketal like this, MD simulations could reveal the anomeric and exo-anomeric effects, as well as the energy barriers associated with conformational changes, which are crucial for its biological activity and chemical reactivity.

In Silico Prediction of Spectroscopic Data

There is no available in silico predicted spectroscopic data for this compound. Computational methods are frequently used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures. The absence of such theoretical data for this compound means that researchers lack a computational benchmark for any future experimental spectroscopic analysis.

Quantum Chemical Characterization of Reaction Transition States and Pathways

The reaction mechanisms involving this compound have not been characterized using quantum chemical methods. Such studies would involve mapping the potential energy surface for various reactions, identifying the structures of transition states, and calculating the associated activation energies. This level of theoretical investigation is essential for understanding the kinetics and thermodynamics of reactions, as well as for designing new synthetic routes or predicting the metabolic fate of the compound. The lack of this research indicates a significant gap in the understanding of the chemical behavior of this compound.

Chemical Reactivity and Derivatization of 2 Methyl 3,7 Dioxaspiro 5.6 Dodec 9 Ene

Applications of 2 Methyl 3,7 Dioxaspiro 5.6 Dodec 9 Ene in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds that can be incorporated into a larger molecule without loss of stereochemical integrity, thereby controlling the stereochemistry of the final product. The structure of 2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene, possessing a stereogenic center at the C2 position and the inherent chirality of the spirocyclic system, makes it a hypothetical candidate for use as a chiral building block.

In principle, the enantiomers of this spiroketal could be resolved or synthesized selectively and then utilized in asymmetric synthesis. The embedded olefinic bond and the spiroketal functionality offer distinct points for further chemical manipulation. For instance, the double bond could undergo a variety of stereoselective transformations, such as dihydroxylation, epoxidation, or hydrogenation, with the chirality of the spiroketal directing the facial selectivity of the reaction.

Table 1: Potential Stereoselective Transformations of this compound

TransformationReagents (Example)Potential Outcome
Asymmetric DihydroxylationAD-mix-βIntroduction of two new stereocenters with defined stereochemistry.
Asymmetric Epoxidationm-CPBA, Jacobsen's catalystFormation of a chiral epoxide for further nucleophilic opening.
Directed HydrogenationH₂, Wilkinson's catalystStereoselective reduction of the double bond.

Contribution to the Construction of Complex Natural Products

The structural motifs present in this compound are reminiscent of subunits found in various classes of natural products. This suggests its potential, though currently unrealized, as a synthetic intermediate.

Strategy Towards Corticoid and Related Steroid Frameworks

While there is no documented use of this compound in steroid synthesis, one could envision its theoretical application. The spiroketal could potentially be elaborated into fragments that, through a series of annulation reactions, could form parts of the steroidal ABCD ring system. However, this remains a speculative approach.

Intermediacy in the Synthesis of Marine Cyclic Imine Toxins

Many marine cyclic imine toxins feature complex polyether frameworks, often including spiroketal units. nih.govnih.gov The 3,7-dioxaspiro[5.6]dodecane core of the title compound is structurally related to the spiroketal systems found in some of these natural products. In a hypothetical synthetic route, the olefin of this compound could serve as a handle for chain elongation and subsequent macrocyclization to form the characteristic large rings of these toxins. The methyl group at C2 could also be a key stereochemical determinant in such a synthetic endeavor.

Potential in the Total Synthesis of Polycyclic Diterpenes

Polycyclic diterpenes are a large and structurally diverse class of natural products. While no direct application of this compound in this area is reported, its rigid spirocyclic core could, in theory, be used to set key stereocenters that are then carried through a synthetic sequence to construct the complex ring systems of these molecules.

General Utility in Bioactive Molecule Synthesis

The combination of a chiral spiroketal and a reactive alkene in this compound makes it a theoretically versatile starting material for the synthesis of various bioactive molecules. The spiroketal can act as a conformational lock, influencing the three-dimensional structure of the molecule, which is often crucial for biological activity.

Development of Novel Methodologies Facilitated by the Spiroketal Structure

The unique electronic environment and steric demands of the spiroketal in this compound could potentially be exploited in the development of new synthetic methodologies. For example, the oxygen atoms of the spiroketal could act as directing groups in metal-catalyzed reactions on the olefin, leading to novel and selective transformations. Furthermore, ring-opening or rearrangement reactions of the spiroketal could provide access to other complex and stereochemically rich structures. However, at present, such methodologies involving this specific compound have not been reported in the chemical literature.

Future Directions and Interdisciplinary Research Opportunities

Innovative Catalytic Approaches for 2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene Synthesis

Traditional synthesis of spiroketals often relies on thermodynamically controlled, acid-catalyzed cyclization of dihydroxyketone precursors, which can limit stereochemical control and substrate scope. wikipedia.orgnih.gov Future research will focus on developing innovative, kinetically controlled catalytic methods to afford precise stereoselective access to this compound.

Modern transition-metal catalysis offers a promising avenue. Gold(I) catalysts, renowned for their ability to activate alkynes under mild conditions, could be employed in the cyclization of precursor molecules, such as appropriately substituted alkynyl diols. mdpi.comnih.gov This approach could facilitate a highly controlled intramolecular hydroalkoxylation cascade to form the spirocyclic core. Similarly, dual-catalytic systems, combining gold with other metals like iridium or scandium, could enable tandem reactions where different catalytic cycles work synergistically to construct the complex architecture in a single pot. nih.gov

Another frontier is the development of sustainable electrosynthetic methods. The "eSpiro" process, which utilizes anodic oxidation of malonic acids, presents a metal-free and reagent-light alternative for spiroketal synthesis. rsc.org Adapting this electrochemical strategy for the asymmetric synthesis of this compound would represent a significant advance in green chemistry, minimizing waste and avoiding hazardous reagents. rsc.org Organocatalysis, particularly using chiral Brønsted acids, also holds potential for achieving high enantioselectivity in the spiroketalization step. acs.org

Catalytic ApproachPotential Precursor TypeKey Advantages for SynthesisPrimary Research Challenge
Gold(I) CatalysisAlkynyl DihydroxyketoneMild reaction conditions, high functional group tolerance, excellent stereocontrol. mdpi.comnih.govSynthesis of the sterically demanding acyclic precursor.
Dual-Metal Relay Catalysiso-Alkynylphenols and diolsTandem reaction sequences, increased molecular complexity in a single step. nih.govEnsuring catalyst compatibility and preventing cross-inhibition.
Electrosynthesis (eSpiro)Substituted Malonic AcidsSustainable, metal-free, scalable. rsc.orgControlling the regioselectivity of the cyclization to form the [5.6] ring system.
Chiral Brønsted Acid CatalysisUnsaturated DihydroxyketoneHigh enantioselectivity, metal-free conditions. acs.orgAchieving kinetic control to favor the desired diastereomer.

Integration into Flow Chemistry and Automation for Scalable Production

To transition this compound from a laboratory curiosity to a readily accessible building block, scalable production methods are essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved reproducibility.

A future research direction involves designing a continuous-flow synthesis of this compound. Such a process could involve multiple packed-bed reactors containing immobilized catalysts for different steps of the synthesis. For instance, an initial reactor could perform a key bond-forming reaction, followed by an in-line purification module (e.g., liquid-liquid extraction or scavenger resin), before the intermediate is passed to a second reactor for the catalytic spiroketalization.

Exploration of Materials Science Applications of Spiroketal Derivatives

The rigid, three-dimensional structure of the spiroketal motif is a desirable feature for the development of novel polymers and advanced materials. wikipedia.org The this compound scaffold is particularly intriguing due to its inherent conformational rigidity and the presence of a reactive alkene functionality, which can be used for polymerization or post-polymerization modification.

Future research will explore the incorporation of this spiroketal into polymer backbones. For example, ring-opening metathesis polymerization (ROMP) of the cyclic alkene within the seven-membered ring could yield novel polyacetals with unique thermal and mechanical properties. The inherent acid-lability of the spiroketal linkage could be exploited to design chemically recyclable or degradable polymers, contributing to a circular materials economy. nih.gov Spirocyclic polyacetals have been shown to self-assemble into nanomaterials for applications like drug delivery, and the unique [5.6] ring system could impart novel assembly behaviors. nih.gov

Furthermore, derivatives of this compound could serve as cross-linking agents. The bifunctional nature of the spiroketal (e.g., after converting the alkene to other functional groups) could be used to create rigid, well-defined junctions in polymer networks, potentially leading to materials with enhanced thermal stability, improved gas permeability, or specific optical properties.

Potential Material TypeMethod of IncorporationHypothesized PropertiesPotential Application Area
Degradable PolyacetalRing-Opening Metathesis Polymerization (ROMP)High thermal stability, acid-degradability, conformational rigidity. nih.govTransient electronics, recyclable plastics, medical implants.
Cross-linked Polymer NetworkAs a bifunctional cross-linking agentEnhanced mechanical strength, tailored porosity.High-performance coatings, separation membranes.
Amphiphilic Block Copolymers"Click" polymerization with hydrophilic segmentsSelf-assembly into core-amphiphilic nanostructures. nih.govStimuli-responsive drug delivery systems.

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights

A deep understanding of the reaction mechanism is critical for optimizing the synthesis of this compound. While traditional ex-situ analysis provides endpoint data, advanced spectroscopic techniques applied in situ can offer real-time insights into reaction kinetics, intermediates, and transition states.

Future studies should employ techniques like Raman and infrared (IR) spectroscopy for continuous, real-time monitoring of the spiroketalization reaction. researchgate.net These methods can track the disappearance of precursor functional groups and the appearance of the spiroketal product, providing invaluable kinetic data without disturbing the reaction. This is particularly useful for optimizing conditions in flow chemistry setups.

Computational studies and advanced Nuclear Magnetic Resonance (NMR) techniques can elucidate the origins of stereoselectivity. acs.org For instance, detailed 2D NMR analysis (NOESY, ROESY) of the final product can confirm its stereochemistry, while computational modeling (Density Functional Theory, DFT) can be used to calculate the energies of different transition states, explaining why a particular catalyst favors one stereoisomer over another. acs.org Time-resolved studies could potentially capture fleeting intermediates, such as oxocarbenium ions, providing direct evidence for the operative reaction pathway. acs.orgresearchgate.net

Spectroscopic TechniqueType of Data ProvidedSpecific Mechanistic Insight
In-situ Raman/IR SpectroscopyReal-time concentration profiles of reactants and products. researchgate.netReaction kinetics, catalyst turnover frequency, detection of transient intermediates.
2D NMR Spectroscopy (NOESY/ROESY)Through-space correlations between protons.Unambiguous determination of the relative stereochemistry of the final spiroketal.
Computational Chemistry (DFT)Calculated energies of intermediates and transition states. acs.orgRationalization of stereochemical outcomes, prediction of catalyst performance.
Time-Resolved SpectroscopyDetection of short-lived species.Direct observation of key intermediates like oxocarbenium ions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.